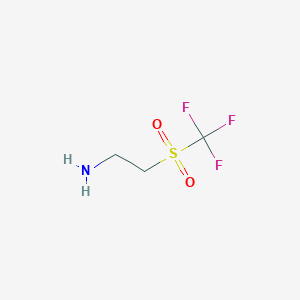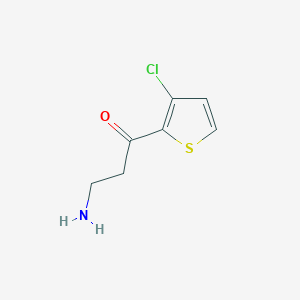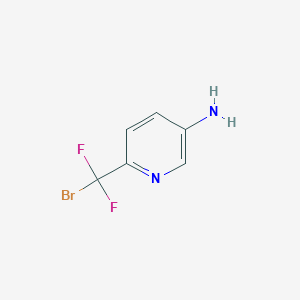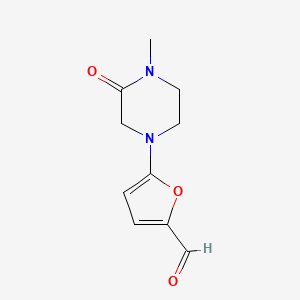![molecular formula C12H18N2O B13199981 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is a complex organic molecule featuring a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a cyclohexene derivative, followed by functional group modifications to introduce the pyrazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The bicyclic structure and pyrazole ring are common motifs in many bioactive molecules, suggesting that this compound could serve as a lead compound for developing new drugs.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique structure may impart desirable properties to the final products, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s bicyclic structure and pyrazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework.
Cyclohexene oxide: Another compound with a related structure, often used in similar chemical reactions.
1,2-Epoxycyclohexane: Shares the epoxide functional group with the target compound.
Uniqueness
The uniqueness of 5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole lies in its combination of a bicyclic structure with a pyrazole ring. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-(3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C12H18N2O/c1-8-6-9(2)11-12(7-8,15-11)10-4-5-13-14(10)3/h4-5,8-9,11H,6-7H2,1-3H3 |
InChI-Schlüssel |
RNMHVGCSZYDRSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C(C1)(O2)C3=CC=NN3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)



![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)

![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)

![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
